molecular formula C12H8BrCl B2900280 2-Bromo-2'-chlorobiphenyl CAS No. 107208-70-8

2-Bromo-2'-chlorobiphenyl

Cat. No.: B2900280
CAS No.: 107208-70-8
M. Wt: 267.55
InChI Key: JSVXIWLDFVOHBB-UHFFFAOYSA-N
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Description

2-Bromo-2’-chlorobiphenyl is an organic compound with the molecular formula C12H8BrCl and a molecular weight of 267.55 g/mol . It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a chlorine atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2’-chlorobiphenyl can be synthesized through various methods. One common approach involves the halogenation of biphenyl. For instance, the bromination of biphenyl followed by chlorination can yield 2-Bromo-2’-chlorobiphenyl . The reaction typically requires a solvent like carbon disulfide and a catalyst such as anhydrous aluminum chloride. The process involves heating the mixture to initiate the reaction and then purifying the product through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2’-chlorobiphenyl often involves large-scale halogenation reactions. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-chlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

2-Bromo-2’-chlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2’-chlorobiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-chlorobiphenyl
  • 2-Bromo-2’-fluorobiphenyl
  • 2-Chloro-2’-bromobiphenyl

Uniqueness

2-Bromo-2’-chlorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

1-bromo-2-(2-chlorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVXIWLDFVOHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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